molecular formula C6H15N5 B12356098 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B12356098
M. Wt: 157.22 g/mol
InChI Key: JESYDOBICDYHGX-UHFFFAOYSA-N
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Description

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of N-ethyl-N-methyl-β-aminopropionitrile under catalytic hydrogenation conditions. The intermediate N-ethyl-N-methylpropane-1,3-diamine is then cyclized in the presence of copper chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H15N5

Molecular Weight

157.22 g/mol

IUPAC Name

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C6H15N5/c1-11(2)6-8-4-3-5(9-6)10-7/h6,8H,3-4,7H2,1-2H3,(H,9,10)

InChI Key

JESYDOBICDYHGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1NCCC(=N1)NN

Origin of Product

United States

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